2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole

OLED host material axial chirality conformational control

2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole (CAS 917867-92-6) is a symmetric, NH‑unsubstituted 3,3'-bicarbazole derivative bearing phenyl groups at the 2- and 2'-positions. It belongs to a class of bicarbazole compounds recognized for excellent hole-transport properties and is specifically claimed as a host matrix for phosphorescent emitters in organic light-emitting diodes (OLEDs).

Molecular Formula C36H24N2
Molecular Weight 484.6 g/mol
Cat. No. B13698145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole
Molecular FormulaC36H24N2
Molecular Weight484.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=C3C4=CC=CC=C4NC3=C2)C5=C(C=C6C(=C5)C7=CC=CC=C7N6)C8=CC=CC=C8
InChIInChI=1S/C36H24N2/c1-3-11-23(12-4-1)27-21-35-31(25-15-7-9-17-33(25)37-35)19-29(27)30-20-32-26-16-8-10-18-34(26)38-36(32)22-28(30)24-13-5-2-6-14-24/h1-22,37-38H
InChIKeyNHXXSZFFFKIYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole: A Core Bicarbazole Building Block for OLED Host and Hole-Transport Materials


2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole (CAS 917867-92-6) is a symmetric, NH‑unsubstituted 3,3'-bicarbazole derivative bearing phenyl groups at the 2- and 2'-positions [1]. It belongs to a class of bicarbazole compounds recognized for excellent hole-transport properties and is specifically claimed as a host matrix for phosphorescent emitters in organic light-emitting diodes (OLEDs) [2].

Why Generic Substitution of 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole with Other Bicarbazole Analogs Fails in High-Performance OLEDs


The substitution pattern on the 3,3'-bicarbazole scaffold critically governs both electronic structure and morphological stability. 2,2'-Phenyl groups introduce steric hindrance that restricts rotation about the central C–C bond, creating atropisomerism that is absent in unsubstituted or N‑substituted counterparts [1]. In addition, the free NH positions offer reactive handles for further functionalization, a route that is blocked in N‑alkyl or N‑aryl analogs such as 9,9'-diphenyl-3,3'-bicarbazole. These molecular distinctions directly translate into differences in glass‑transition temperature, oxidation potential, and ultimate OLED device performance.

Quantitative Differentiation of 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole from Closest Analogs


Atropisomerism and Conformational Restriction vs. 3,3'-Bicarbazole

The 2,2'-diphenyl substitution creates sufficient steric hindrance to restrict rotation around the 3,3'-biaryl bond, generating stable atropisomers that are not possible in the parent 3,3'-bicarbazole (no ortho substituents) or in 9,9'-diphenyl-3,3'-bicarbazole [1]. This conformational restriction can be used to modulate the degree of π‑conjugation and, consequently, the emissive properties of the material.

OLED host material axial chirality conformational control

Glass‑Transition Temperature (Tg) Advantage Over Unsubstituted 3,3'-Bicarbazole

Phenyl substitution at the 2,2'-positions increases molecular weight and rigidity relative to unsubstituted 3,3'-bicarbazole, which typically leads to a higher glass‑transition temperature (Tg) [1]. The patent teaches that 2,2'-substituted bicarbazoles are suitable for vacuum‑processed OLEDs precisely because they can form stable amorphous films.

thermal stability morphological stability glass transition temperature

Oxidation Potential (HOMO) Tuning vs. 9,9'-Diphenyl-3,3'-bicarbazole (BCzPh)

The patent explicitly warns that twisting the biphenyl structure must not increase the oxidation potential [1]. By placing phenyl groups at the 2,2'-positions rather than at the 9,9'-positions, the extended conjugation through the carbazole nitrogen is preserved, which can result in a higher HOMO level (lower oxidation potential) compared to 9,9'-diphenyl-3,3'-bicarbazole, thereby facilitating hole injection.

hole injection oxidation potential HOMO energy level

Best‑Fit Application Scenarios for 2,2'-Diphenyl-9H,9'H-3,3'-bicarbazole in OLED Research and Procurement


Phosphorescent OLED Host Material Requiring High Morphological Stability

The compound's elevated glass‑transition temperature relative to unsubstituted bicarbazole makes it attractive as a host matrix in phosphorescent OLEDs (PhOLEDs) where long‑term morphological stability under operational heat is critical [1]. Its free NH groups also allow subsequent N‑functionalization to fine‑tune solubility or electronic properties.

Chiral Optoelectronic Devices Exploiting Atropisomerism

Because the 2,2'-diphenyl substitution locks the conformation of the 3,3'-biaryl bond, the compound can exist as stable atropisomers. This feature can be exploited in circularly polarized OLEDs (CP‑OLEDs) or chiral sensing applications, a capability not offered by 3,3'-bicarbazole or 9,9'-diphenyl-3,3'-bicarbazole [1].

Hole‑Transport Layer with Tailored Oxidation Potential

The presence of electron‑donating phenyl groups at the 2,2'-positions is expected to yield a higher‑lying HOMO compared to N‑substituted analogs, reducing the hole‑injection barrier. This makes the compound a promising hole‑transport material in simplified OLED architectures that do not require an additional hole‑injection layer [1].

Building Block for Functionalizable Bicarbazole Polymers or Macrocycles

The two available NH positions serve as reactive sites for post‑polymerization or macrocyclization reactions, enabling the synthesis of conjugated polymers or covalent organic frameworks that retain the advantageous bicarbazole core while permitting further structural diversification.

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